5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
5-(2-Methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a 2-methylphenyl group at position 5, and a 4-methylphenyl group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry, materials science, and corrosion inhibition. The methyl substituents on the phenyl rings modulate electronic and steric properties, influencing reactivity and biological activity .
Properties
Molecular Formula |
C16H15N3S |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3S/c1-11-7-9-13(10-8-11)19-15(17-18-16(19)20)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,18,20) |
InChI Key |
FQGBBODJJYQJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3C |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide | Acidic/alkaline medium | Disulfide dimer | |
| Potassium permanganate | Aqueous, oxidative conditions | Sulfonic acid derivative |
-
Key Finding : Oxidation with H₂O₂ under alkaline conditions produces a stable disulfide dimer, while strong oxidants like KMnO₄ yield sulfonic acids .
Reduction Reactions
The thiol group can be reduced to a sulfide, altering the compound’s electronic properties.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride | Ethanol, room temp | 4,5-substituted triazole sulfide | |
| Lithium aluminum hydride | Anhydrous THF | Reduced triazole with -SH → -S⁻ |
-
Key Finding : Reduction with NaBH₄ preserves the triazole ring but modifies the thiol group to a sulfide.
Substitution Reactions
The aromatic methyl groups and triazole ring participate in electrophilic/nucleophilic substitutions.
| Reagent | Site of Reaction | Product | Reference |
|---|---|---|---|
| Bromine (Br₂) | Aromatic ring | Brominated triazole derivative | |
| Acetyl chloride | Triazole N-atom | N-acetylated triazole |
-
Key Finding : Bromination occurs preferentially at the para position of the 2-methylphenyl group due to steric and electronic effects.
Research Findings
-
Biological Relevance : The thiol group’s redox activity enables interactions with biological thiols (e.g., glutathione), suggesting potential antioxidant applications.
-
Synthetic Utility : The compound serves as a scaffold for synthesizing derivatives with enhanced pharmacological properties, such as antimicrobial agents .
-
Stability : Disulfide formation under oxidative conditions improves thermal stability, making it suitable for material science applications.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Major Influencing Factor |
|---|---|---|
| Oxidation | Fast | pH and oxidant strength |
| Reduction | Moderate | Solvent polarity |
| Substitution | Slow | Electron density at reaction site |
Mechanistic Insights
Scientific Research Applications
Antifungal Activity
Research has indicated that triazole derivatives exhibit potent antifungal properties. The compound has been studied for its effectiveness against various fungal strains, particularly those resistant to conventional treatments. Its mechanism of action typically involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
Anticancer Properties
Several studies have highlighted the potential of triazole compounds in cancer treatment. The ability of 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol to induce apoptosis in cancer cells has been documented. It may act by disrupting cellular signaling pathways involved in proliferation and survival.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. Its structural features allow it to interact with specific receptors and enzymes implicated in neurodegeneration.
Pesticide Development
5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been explored as a potential pesticide due to its ability to inhibit fungal pathogens that affect crops. Its application can enhance crop yield and reduce reliance on traditional fungicides.
Plant Growth Regulation
Research suggests that triazole compounds can also act as plant growth regulators, promoting root growth and enhancing resistance to environmental stressors. This application is particularly valuable in sustainable agriculture practices.
Synthesis of Functional Materials
The unique chemical structure of 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol makes it suitable for the synthesis of novel materials with specific functionalities. It can be incorporated into polymers and composites to impart desirable properties such as thermal stability and chemical resistance.
Photovoltaic Applications
Emerging research indicates that compounds like 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can be utilized in organic photovoltaic devices due to their electronic properties. This application could lead to advancements in renewable energy technologies.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antifungal Activity | PubChem | Effective against resistant fungal strains |
| Anticancer Properties | Science.gov | Induces apoptosis in cancer cell lines |
| Pesticide Development | PubChem | Inhibits fungal pathogens in crops |
| Photovoltaic Applications | Science.gov | Potential use in organic solar cells |
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the substituents, molecular weights, and key properties of the target compound with its analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro () and methoxy () substituents alter electronic density, affecting reactivity in metal coordination or corrosion inhibition.
- Schiff Base Functionalization : Compounds with imine linkages (e.g., ) exhibit enhanced chelation capabilities, useful in catalysis or bioactivity .
- Heterocyclic Substituents : Pyridyl or furyl groups () improve solubility and interaction with biological targets .
Antimicrobial Activity
- 5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () showed moderate activity against Staphylococcus aureus and Escherichia coli, attributed to the furan moiety’s ability to disrupt microbial membranes .
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrated antifungal activity against Candida albicans due to the methoxy group’s lipophilicity .
Corrosion Inhibition
- 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol () exhibited 89% inhibition efficiency for zinc in HCl, outperforming hydrazide analogs. The thiol group facilitates adsorption onto metal surfaces .
Anticancer Potential
Physicochemical Properties
- Solubility: Methoxy and ethoxy substituents () enhance solubility in polar solvents like ethanol or DMF, critical for pharmaceutical formulations .
- Thermal Stability : Methyl and phenyl groups () increase thermal stability, making the compound suitable for high-temperature applications .
Biological Activity
5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula: CHNS
- Molecular Weight: 232.30 g/mol
- CAS Number: 497079-45-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For instance, a study on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated notable antimicrobial activity against several bacterial strains:
| Compound | MIC (μg/mL) | Target Strains |
|---|---|---|
| 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |
| Other derivatives | 31.25 - 125 | Candida albicans |
The Minimum Inhibitory Concentration (MIC) values indicate that the synthesized compounds exhibited effective antimicrobial properties at relatively low concentrations .
Anticancer Activity
The anticancer potential of triazole derivatives has also been extensively studied. In vitro tests have shown that various 1,2,4-triazole compounds can inhibit cell proliferation in cancer cell lines:
| Compound | IC (µg/mL) | Cell Line |
|---|---|---|
| 6d (similar derivative) | 13.004 | HepG2 (liver cancer) |
| 6e (similar derivative) | 28.399 | HepG2 |
These findings suggest that structural modifications in the triazole framework can significantly influence anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features. The presence of electron-donating groups has been associated with enhanced activity:
- Electron-donating groups : Increase lipophilicity and improve binding affinity to biological targets.
- Electron-withdrawing groups : Generally reduce activity.
For instance, compounds with methyl substituents at specific positions on the phenyl ring showed improved antiproliferative effects compared to those with halogen substitutions .
Case Studies
- Antimicrobial Screening : A comprehensive screening of various triazole derivatives revealed that those with specific sulfur substitutions exhibited superior antibacterial properties against resistant strains of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus .
- Anticancer Evaluation : In a study involving a series of triazole derivatives tested against colorectal cancer cell lines (HT-29), compounds similar to 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol demonstrated significant cytotoxicity with IC values in the micromolar range .
Q & A
Q. What are the common synthetic routes and optimization strategies for preparing 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer: The compound is typically synthesized via cyclization of thiocarbohydrazide intermediates. A widely used approach involves solvent-free reactions under controlled heating (4–5 hours), monitored by TLC to confirm reaction completion . For example, thiocarbohydrazide derivatives are condensed with substituted benzylidene groups, followed by acid neutralization (e.g., sodium bicarbonate) and recrystallization in solvents like DMF to improve purity . Yield optimization (75–87%) can be achieved by adjusting stoichiometry and reaction time, as demonstrated in analogous triazole-thiol syntheses .
Q. How are structural and purity characteristics confirmed for this compound?
Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic techniques:
- Elemental analysis : Matches calculated and observed C, H, N, and S percentages (e.g., C: 66.50% calculated vs. 66.51% observed) .
- IR spectroscopy : Identifies thiol (-SH) stretches (~2500 cm⁻¹), triazole ring vibrations (~1600 cm⁻¹), and aromatic C-H stretches .
- NMR : Proton signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and thiocarbonyl environments .
- Chromatography : HPLC or TLC validates purity, with Rf values compared to standards .
Q. What purification methods are effective for isolating this compound?
Methodological Answer: Recrystallization using polar aprotic solvents (e.g., DMF) is standard for removing unreacted precursors . For complex mixtures, silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 75:25 v/v) resolves structurally similar byproducts, achieving >80% purity .
Advanced Research Questions
Q. How is the anti-tuberculosis activity of this compound evaluated experimentally?
Methodological Answer: In vitro assays against Mycobacterium bovis involve:
- Dose-response testing : Culturing bacteria at varying compound concentrations (0.1–1.0%) in pH-adjusted media (6.5 and 7.1) at 37°C for 3 months .
- Growth inhibition metrics : Turbidity measurements or colony-forming unit (CFU) counts quantify bacteriostatic effects. A 1.0% concentration showed significant growth suppression in pH 6.5 media .
- Controls : Parallel cultures without the compound validate baseline growth rates .
Q. How do structural modifications influence pharmacological activity in 1,2,4-triazole-3-thiol derivatives?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while bulky substituents (e.g., 4-fluorobenzylidene) may reduce antiradical efficacy .
- Thiol vs. thione tautomers : The thiol form (as in the target compound) exhibits higher bioavailability due to improved solubility, critical for in vivo studies .
- Mannich base derivatives : Introducing aminoalkyl groups (e.g., -N(CH₂)₂) via Mannich reactions can amplify antifungal activity but requires toxicity screening .
Q. How can contradictions in biological activity data be addressed?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values across studies) require:
- Standardized protocols : Uniform media pH, temperature, and bacterial strains (e.g., M. bovis 100 passage) .
- Dose normalization : Express activity as molar concentrations rather than weight/volume to account for molecular weight differences .
- Synergistic studies : Test combinations with known antibiotics to identify adjuvant effects masking standalone activity .
Q. What in silico methods predict the toxicity and binding affinity of this compound?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., M. tuberculosis enoyl-ACP reductase), with binding energies <−7 kcal/mol indicating high affinity .
- ADME prediction : Tools like SwissADME assess bioavailability (%ABS >50%), blood-brain barrier permeability, and CYP450 metabolism to prioritize low-toxicity candidates .
- Acute toxicity (LD₅₀) : In silico platforms (e.g., ProTox-II) estimate rodent LD₅₀ using QSAR models, validated by in vivo assays .
Q. How is acute toxicity evaluated for this compound in preclinical studies?
Methodological Answer:
- In vivo testing : Administer graded doses (10–1000 mg/kg) to rodent models, monitoring mortality, organ histopathology, and biochemical markers (e.g., liver enzymes) over 14 days .
- Computational models : Compare structural analogs with known toxicity profiles (e.g., LD₅₀ of 500 mg/kg for 4-(3,4-dimethoxybenzylidene)amino derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
